N,N-Diisopropyldichloroacetamide
Description
N,N-Diallyl-2,2-dichloroacetamide (CAS 37764-25-3), commonly known as Dichlormid, is a chloroacetamide derivative characterized by two allyl groups attached to the nitrogen atom and two chlorine atoms at the α-carbon position of the acetamide backbone. It is primarily used as a herbicide safener in agricultural applications, protecting crops from phytotoxic effects of herbicides by enhancing metabolic detoxification .
Properties
CAS No. |
5326-93-2 |
|---|---|
Molecular Formula |
C8H15Cl2NO |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
2,2-dichloro-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C8H15Cl2NO/c1-5(2)11(6(3)4)8(12)7(9)10/h5-7H,1-4H3 |
InChI Key |
GWCFWYFGDBHVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₁Cl₂NO
- Molecular Weight : 224.09 g/mol
- CAS Registry : 37764-25-3
Comparison with Structurally Similar Acetamide Compounds
N,N-Dimethylacetamide (DMA)
CAS 127-19-5
A polar aprotic solvent widely used in pharmaceuticals and polymer synthesis.
Key Differences :
N,N-Dipropylacetamide
CAS 1116-24-1
A simpler acetamide derivative with propyl substituents.
| Property | Dichlormid | N,N-Dipropylacetamide |
|---|---|---|
| Molecular Weight | 224.09 g/mol | 143.23 g/mol |
| Substituents | Allyl, dichloro | Propyl |
| Applications | Herbicide safener | Limited commercial use |
Key Differences :
Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)
Examples :
- Alachlor (CAS 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Pretilachlor (CAS 51218-49-6): 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide .
| Property | Dichlormid | Alachlor |
|---|---|---|
| Chlorine Positions | α-carbon (2,2-dichloro) | β-chloro on acetamide |
| Function | Safener | Herbicide |
| Target Crops | Maize, sorghum | Soybeans, corn |
Key Differences :
Dichloro-N-Arylacetamides
- Structure : Dichloroacetamide with aryl substituents.
| Property | Dichlormid | Dichloro-N-Arylacetamide |
|---|---|---|
| Substituents | Allyl groups | Aryl groups |
| Bioactivity | Safener | Antimicrobial potential |
Key Differences :
- Aryl substituents in dichloro-N-arylacetamides enable π-π stacking, absent in Dichlormid’s aliphatic structure .
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